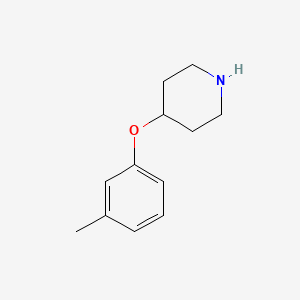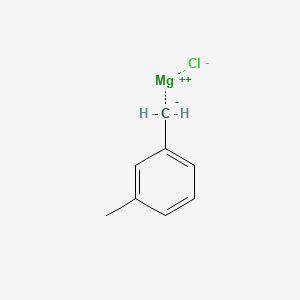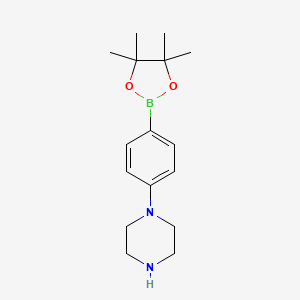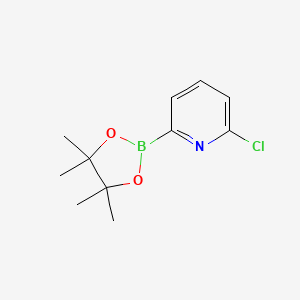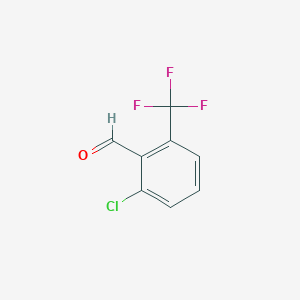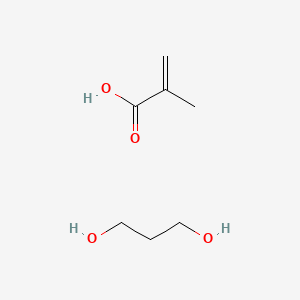
2-甲基丙-2-烯酸;丙-1,3-二醇
描述
- 2-Methylprop-2-enoic acid (C4H6O2) is a carboxylic acid with applications in various scientific research areas.
- Propane-1,3-diol (C3H8O2) is a diol widely used in industrial separation processes and biotechnology.
Synthesis Analysis
- 2-Methylprop-2-enoic acid can be synthesized through various methods, including chemical reactions and bioproduction processes.
- Propane-1,3-diol can be biologically produced, but its separation from fermentation broth remains a cost-intensive challenge.
Molecular Structure Analysis
- The molecular formula for 2-Methylprop-2-enoic acid is C4H6O2, while propane-1,3-diol has the formula C3H8O2.
Chemical Reactions Analysis
- 2-Methylprop-2-enoic acid can undergo oxidation reactions, leading to the formation of other compounds.
- Propane-1,3-diol can be produced from glycerol using heterogeneous catalysts.
Physical And Chemical Properties Analysis
- 2-Methylprop-2-enoic acid is a biodegradable, colorless glycol with no significant hazard potential.
- Propane-1,3-diol is widely used in polymer and coating applications.
科学研究应用
Application 1: Drug Releasing Contact Lenses
- Summary of the Application : Methacrylic acid is used in the production of soft materials for drug-releasing contact lenses . These lenses overcome the limitations of traditional eye drop formulations, which have low bioavailability in the ocular system .
- Methods of Application : The hydrogel-based soft materials for these lenses are produced from polymers of acrylate monomers such as HEMA (hydroxyethyl methacrylate). These polymer-based soft materials are modified in terms of their chemistry to achieve diverse physicochemical properties, optimizing drug loading and sustained release of the drug for application in the ocular system .
Application 2: Polymerization to Poly (Methyl Methacrylate)
- Summary of the Application : Methacrylic acid is produced industrially on a large scale as a precursor to its esters, especially methyl methacrylate (MMA), and to poly (methyl methacrylate) (PMMA) .
- Methods of Application : Methacrylic acid is prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative in turn is hydrolyzed to methacrylic acid, or esterified to methyl methacrylate in one step .
- Results or Outcomes : The main use of methacrylic acid is its polymerization to poly (methyl methacrylate) .
Application 3: Nail Primers
- Summary of the Application : Methacrylic acid is used in some nail primers to help acrylic nails adhere to the nail plate .
- Methods of Application : The acid is applied to the natural nail plate before the application of acrylic nails. It works by increasing the adhesion of the acrylic nail to the natural nail .
- Results or Outcomes : The use of methacrylic acid in nail primers has been shown to improve the longevity and durability of acrylic nails .
Application 4: Tablet Coatings
- Summary of the Application : Copolymers consisting partially of methacrylic acid are used in certain types of tablet coatings to slow the tablet’s dissolution in the digestive tract, and thus extend or delay the release of the active ingredient .
- Methods of Application : The copolymers are applied as a coating to the outside of the tablet. This coating is designed to dissolve slowly, releasing the active ingredient over a longer period of time .
- Results or Outcomes : The use of these coatings has been shown to improve the efficacy of certain medications by ensuring a steady release of the active ingredient .
Application 5: Production of Resins and Plastics
- Summary of the Application : Methacrylic acid is used in the production of resins and plastics . These materials are used in a wide range of industries, including automotive, construction, and consumer goods .
- Methods of Application : Methacrylic acid is polymerized to produce resins and plastics. The polymerization process involves the reaction of methacrylic acid with other monomers under controlled conditions .
- Results or Outcomes : The resulting resins and plastics have excellent durability and resistance to environmental stress, making them suitable for a wide range of applications .
Application 6: Adhesives and Sealants
- Summary of the Application : Methacrylic acid is used in the formulation of adhesives and sealants . These products are used in various industries, including construction, automotive, and packaging .
- Methods of Application : Methacrylic acid is combined with other ingredients to produce adhesives and sealants. The specific formulation depends on the desired properties of the final product .
- Results or Outcomes : Adhesives and sealants made with methacrylic acid have excellent bonding strength and durability .
安全和危害
- Both compounds have been studied for their environmental and health impacts.
- Understanding their balance between formation and detoxification is crucial for assessing potential toxicity.
未来方向
- Ongoing research aims to improve yield, purity, and energy consumption in the production of these compounds.
Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need more details, feel free to ask! 😊
属性
IUPAC Name |
2-methylprop-2-enoic acid;propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C3H8O2/c1-3(2)4(5)6;4-2-1-3-5/h1H2,2H3,(H,5,6);4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLYDLMNNWWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylprop-2-enoic acid;propane-1,3-diol | |
CAS RN |
25852-49-7 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polypropylene glycol dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



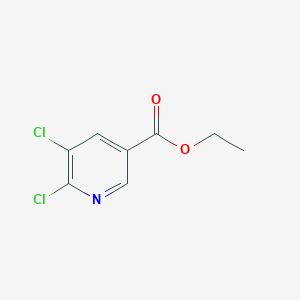
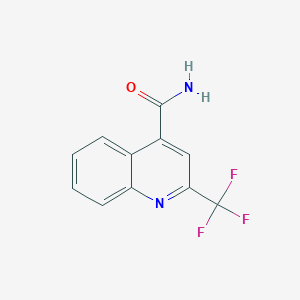
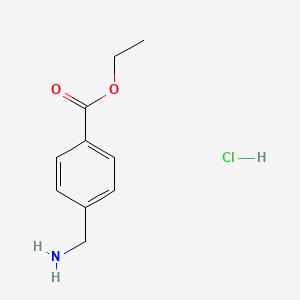
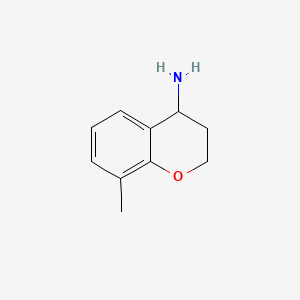
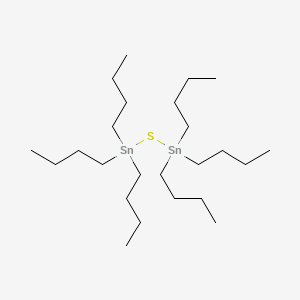
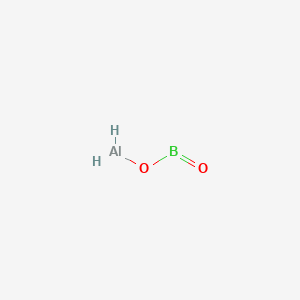
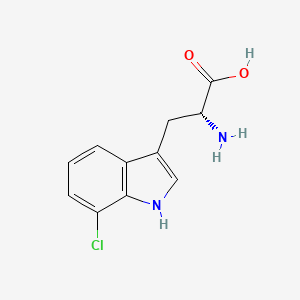
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)
